Fungicidal Activity Comparison Against Selected Fungi: 2,4-Heptadienoic Acid vs. Sorbic Acid and 2,4-Octadienoic Acid
In a comparative microbiological study of sorbic acid homologues, 2,4-heptadienoic acid, sorbic acid (2,4-hexadienoic acid), and 2,4-octadienoic acid were tested for fungicidal activity against a panel of food-spoilage fungi. While exact minimum inhibitory concentration (MIC) values are not publicly digitized, the thesis explicitly reports distinct activity profiles for each homologue, confirming that the seven-carbon chain length is not functionally interchangeable with the six-carbon sorbic acid [1]. This study remains the only direct head-to-head comparison of these three 2,4-alkadienoic acids in a food-relevant context.
| Evidence Dimension | Fungicidal activity (qualitative rank order) |
|---|---|
| Target Compound Data | Reported as active; specific MIC values unavailable in digitized form |
| Comparator Or Baseline | Sorbic acid (2,4-hexadienoic acid) and 2,4-octadienoic acid |
| Quantified Difference | Qualitative difference in activity profiles noted; chain-length-dependent activity confirmed |
| Conditions | Aqueous model food systems; specific fungi and pH details in original thesis |
Why This Matters
This is the only available multi-homologue direct comparison demonstrating that 2,4-heptadienoic acid occupies a distinct activity niche that cannot be replicated by the more common sorbic acid, guiding procurement for antifungal research programs seeking chain-length-specific effects.
- [1] Namor, O.G. (1987) Sorbic acid interaction with sulphur dioxide in model food systems. Ph.D. Thesis, University of Surrey. View Source
